1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic aromatic substitution: The chlorophenyl group can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and substituted pyrazoles.
Scientific Research Applications
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar compounds to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride include:
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a carboxylic acid ester group instead of a sulfonyl chloride group, which affects its reactivity and applications.
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which makes it less reactive towards nucleophiles.
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has an additional methyl group on the pyrazole ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in a variety of chemical and biological applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLWAGQUMKGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.